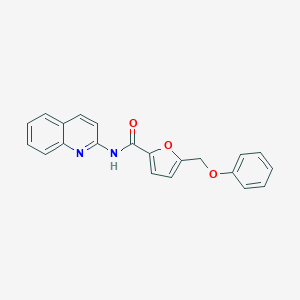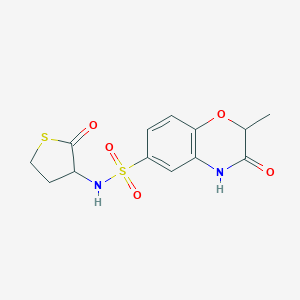
N-(sec-butyl)-3-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-3-fluorobenzenesulfonamide, commonly known as F1394, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This sulfonamide derivative is widely used as a reagent in organic synthesis, and its ability to inhibit certain enzymes has made it a promising candidate for drug discovery and development.
Mecanismo De Acción
The mechanism of action of F1394 involves the inhibition of carbonic anhydrase, which is a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate. The inhibition of this enzyme leads to a decrease in bicarbonate production, which can affect various physiological processes.
Biochemical and Physiological Effects:
F1394 has been shown to have various biochemical and physiological effects. It has been reported to have anti-cancer properties by inhibiting the growth of cancer cells, inducing apoptosis, and reducing angiogenesis. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using F1394 in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are many future directions for the research and development of F1394. One potential direction is the development of F1394-based drugs for the treatment of glaucoma, epilepsy, and cancer. Another potential direction is the investigation of F1394 as a tool for studying the role of carbonic anhydrase in physiological processes. Additionally, the synthesis of novel F1394 derivatives with improved properties and bioactivity is an area of interest for future research.
Métodos De Síntesis
The synthesis of F1394 involves the reaction of 3-fluorobenzenesulfonyl chloride with sec-butylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a white solid with a melting point of 72-74°C.
Aplicaciones Científicas De Investigación
F1394 has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit certain enzymes such as carbonic anhydrase, which is involved in various physiological processes such as pH regulation, ion transport, and fluid secretion. This inhibition can lead to potential therapeutic applications in diseases such as glaucoma, epilepsy, and cancer.
Propiedades
Nombre del producto |
N-(sec-butyl)-3-fluorobenzenesulfonamide |
|---|---|
Fórmula molecular |
C10H14FNO2S |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
N-butan-2-yl-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C10H14FNO2S/c1-3-8(2)12-15(13,14)10-6-4-5-9(11)7-10/h4-8,12H,3H2,1-2H3 |
Clave InChI |
MPUGHUQPPKUEFJ-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=CC=CC(=C1)F |
SMILES canónico |
CCC(C)NS(=O)(=O)C1=CC=CC(=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270591.png)
![6-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B270593.png)
![6-{[4-(1,3-Benzothiazol-2-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270594.png)
![6-{[4-(Morpholinomethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270595.png)



![2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B270605.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxybenzyl)prolinamide](/img/structure/B270606.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B270607.png)
![N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}norleucine](/img/structure/B270608.png)
![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]methionine](/img/structure/B270609.png)
![2,4,5-trimethoxy-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B270611.png)
![N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide](/img/structure/B270612.png)